molecular formula C14H15N7 B2754097 11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene CAS No. 2380098-34-8

11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene

Cat. No.: B2754097
CAS No.: 2380098-34-8
M. Wt: 281.323
InChI Key: XSUVZUJRIXPYNO-UHFFFAOYSA-N
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Description

11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is a complex organic compound with the molecular formula C14H15N7 and a molecular weight of 281.3158 . This compound is characterized by its unique tricyclic structure, which includes a triazolo-pyrazine moiety and a triazatricyclo-undeca-diene framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action for 11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its mechanism of action are limited, but it likely involves modulation of signaling pathways and biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene is unique due to its specific combination of triazole, pyrazine, and tricyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

11-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c1-8-17-19-14-13(15-4-5-20(8)14)21-9-2-3-12(21)10-7-16-18-11(10)6-9/h4-5,7,9,12H,2-3,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUVZUJRIXPYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3C4CCC3C5=C(C4)NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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